molecular formula C13H9F2NO B1633845 2-fluoro-N-(3-fluorophenyl)benzamide

2-fluoro-N-(3-fluorophenyl)benzamide

Cat. No.: B1633845
M. Wt: 233.21 g/mol
InChI Key: OXXZJQAXAAXCNA-UHFFFAOYSA-N
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Description

2-Fluoro-N-(3-fluorophenyl)benzamide is a fluorinated benzamide derivative characterized by fluorine substitutions at the ortho position of the benzoyl group and the meta position of the aniline ring. This compound is synthesized via condensation reactions, typically involving 2-fluorobenzoic acid and 3-fluoroaniline derivatives under acidic conditions (e.g., thionyl chloride and DMF catalysis) . Its structure has been validated using X-ray crystallography and spectroscopic methods (FTIR, NMR), revealing intramolecular C-F···H-N hydrogen bonding that stabilizes the planar amide conformation . Fluorination enhances lipophilicity, metabolic stability, and bioavailability, making it a candidate for medicinal chemistry applications, particularly in anticancer and antimicrobial research .

Properties

Molecular Formula

C13H9F2NO

Molecular Weight

233.21 g/mol

IUPAC Name

2-fluoro-N-(3-fluorophenyl)benzamide

InChI

InChI=1S/C13H9F2NO/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,(H,16,17)

InChI Key

OXXZJQAXAAXCNA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-fluoro-N-(3-fluorophenyl)benzamide and analogous fluorinated benzamides:

Compound Substituent Positions Synthetic Method Biological Activity Key Findings
This compound 2-F (benzoyl), 3-F (aniline) Acid-catalyzed condensation Anticancer (IC₅₀: ~15 µM in MCF-7 cells) Intramolecular C-F···H-N hydrogen bonding; enhanced metabolic stability
N-(2,3-Difluorophenyl)-2-fluorobenzamide 2-F (benzoyl), 2,3-F₂ (aniline) Microwave-assisted Fries rearrangement CETP inhibition (IC₅₀: 0.8 µM) Increased halogen bonding interactions; higher solubility in polar solvents
3-Fluoro-N-(2-fluorophenyl)benzamide 3-F (benzoyl), 2-F (aniline) Ultrasound-mediated click chemistry Antiparasitic (vs. Leishmania spp.) Reduced cytotoxicity due to steric hindrance from meta-F
2-Bromo-N-(3-fluorophenyl)benzamide 2-Br (benzoyl), 3-F (aniline) Solvent-free mechanochemical synthesis Kinase inhibition (JAK2: IC₅₀: 2.3 nM) Bromine enhances halogen bonding but lowers metabolic stability vs. fluorine
2-Fluoro-N-(4-trifluoromethylphenyl)benzamide 2-F (benzoyl), 4-CF₃ (aniline) Hydrazide coupling Antitubercular (MIC: 4 µg/mL) CF₃ group improves membrane permeability but increases hepatotoxicity

Key Insights:

Fluorine Position and Bioactivity :

  • The meta-fluorine on the aniline ring in this compound reduces steric hindrance compared to ortho-substituted analogs (e.g., N-(2,3-difluorophenyl)-2-fluorobenzamide), enhancing target binding in anticancer assays .
  • Substituting fluorine with bromine (e.g., 2-bromo-N-(3-fluorophenyl)benzamide) improves halogen bonding but compromises metabolic stability due to slower oxidative degradation .

Hydrogen Bonding and Solubility :

  • Intramolecular C-F···H-N interactions in this compound stabilize its conformation, as confirmed by NMR and X-ray studies . In contrast, trifluoromethyl derivatives lack these interactions, leading to lower aqueous solubility .

Synthetic Efficiency :

  • Microwave-assisted methods (e.g., for N-(2,3-difluorophenyl)-2-fluorobenzamide) reduce reaction times (<30 min) compared to conventional acid-catalyzed routes (>2 hours) .

Toxicity Profile: Fluorinated benzamides generally exhibit lower cytotoxicity than chlorinated or brominated analogs. For example, this compound shows 4.1-fold lower toxicity in normal cells (MCF-10A) compared to SAHA, a histone deacetylase inhibitor .

Preparation Methods

Coupling Agent-Assisted Synthesis

Alternative methods employ coupling agents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid for amide bond formation.

Procedure :

  • Activation of Carboxylic Acid :
    • 2-Fluorobenzoic acid is suspended in 1-methyl-2-pyrrolidone (NMP) and treated with CDI (2.05 equivalents) at 0°C for 1 hour.
    • The reaction liberates carbon dioxide, which is evacuated to drive completion.
  • Amine Coupling :

    • 3-Fluoroaniline (2.5 equivalents) is added dropwise while maintaining the temperature below 15°C.
    • The mixture is warmed to 25°C and stirred for 8–12 hours.
  • Precipitation and Purification :

    • Water is added to precipitate the crude product, which is filtered, washed with cold acetone/water mixtures, and dried under vacuum.

Advantages :

  • Avoids hazardous acid chloride intermediates.
  • Suitable for thermally sensitive substrates.

Challenges :

  • Higher reagent costs compared to acid chloride routes.
  • Requires stringent temperature control to minimize side reactions.

Reaction Conditions and Optimization

Temperature and Solvent Effects

  • Low-Temperature Coupling : Reactions conducted at 0–5°C reduce side reactions such as imidazolium salt formation.
  • Solvent Selection : Polar aprotic solvents (e.g., NMP, DMF) enhance solubility of intermediates, while ethereal solvents (THF) improve reaction kinetics.

Stoichiometry and Catalysts

  • Coupling Agents : CDI (2.05 eq.) ensures complete activation of the carboxylic acid.
  • Base Additives : Triethylamine (1.1 eq.) neutralizes HCl generated during amidation, preventing protonation of the amine.

Purification Techniques

Recrystallization

  • Solvent System : Ethanol/water (3:1 v/v) achieves >95% purity after two recrystallizations.
  • Yield : 70–85% for laboratory-scale preparations.

Chromatographic Methods

  • Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:3) resolves unreacted starting materials and byproducts.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Systems : Microreactors enable rapid mixing and heat transfer, reducing reaction times by 40% compared to batch processes.
  • Automation : In-process analytics (e.g., HPLC monitoring) ensure consistent product quality.

Waste Management

  • Solvent Recovery : Distillation units reclaim NMP and THF, achieving >90% solvent reuse.

Data Tables

Table 1. Comparison of Synthetic Methods

Method Reagents/Conditions Yield (%) Purity (%)
Acid Chloride Route SOCl₂, 3-fluoroaniline, CH₂Cl₂, 25°C 78 92
CDI-Mediated Coupling CDI, NMP, 0→25°C 85 96
DCC/DMAP Method DCC, DMAP, THF, rt 72 89

Table 2. Optimization of Reaction Parameters

Parameter Optimal Value Effect on Yield
Temperature 0→25°C Maximizes rate
Solvent NMP Enhances solubility
CDI Equivalents 2.05 Prevents underactivation

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Time
Traditional (DCM)70–759512 h
Microwave (solvent-free)85970.5 h

Advanced: How can X-ray crystallography resolve structural ambiguities in fluorinated benzamides like this compound?

Methodological Answer:
SHELX software (e.g., SHELXL) is widely used for small-molecule refinement. Key steps:

Data Collection: High-resolution (<1.0 Å) single-crystal diffraction data at low temperature (150 K) minimizes thermal motion artifacts.

Refinement: Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically.

Validation: R-factor (<0.05) and Flack parameter ensure structural accuracy.

Case Study:
In 3-fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide, X-ray analysis confirmed intramolecular hydrogen bonding (N–H···O=C) and dihedral angles between aromatic rings, critical for understanding conformational flexibility .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR:
    • ¹H NMR: Fluorine-induced deshielding splits aromatic proton signals (e.g., doublets at δ 7.2–8.1 ppm).
    • ¹⁹F NMR: Distinct peaks for ortho- and meta-fluorine substituents (δ -110 to -120 ppm).
  • IR: Amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) confirm bond formation .

Q. Table 2: Key Spectroscopic Data

TechniqueKey PeaksFunctional Group Confirmation
¹H NMRδ 7.8 (d, J=8 Hz, 1H)Aromatic protons
¹⁹F NMRδ -115 (s, 1F)Meta-fluorine substituent
IR1650 cm⁻¹ (C=O)Amide linkage

Advanced: How do electronic effects of fluorine substituents influence the reactivity of this compound?

Methodological Answer:
Fluorine’s electronegativity alters electron density:

  • Electron-Withdrawing Effect: Reduces nucleophilicity of the amide nitrogen, slowing hydrolysis under acidic conditions.
  • Ortho/Meta Directing: Fluorine on the benzamide ring directs electrophilic substitution to the para position.

Experimental Evidence:
In hydrolysis studies, the half-life of this compound in 1M HCl (70°C) was 12 hours vs. 6 hours for non-fluorinated analogs, demonstrating enhanced stability .

Advanced: What strategies address contradictions in reported biological activities of fluorinated benzamides?

Methodological Answer:
Discrepancies often arise from assay conditions or structural variations. Mitigation strategies:

Dose-Response Studies: Establish EC₅₀/IC₅₀ values across multiple concentrations.

Structural Analog Comparison: Test derivatives (e.g., 2-fluoro-N-(thiazol-5-yl)benzamide) to isolate substituent effects .

Target Validation: Use knockout models or siRNA to confirm target engagement.

Example:
this compound showed variable IC₅₀ (1–10 µM) against autotaxin (ATX) due to differences in assay pH (7.4 vs. 6.5) and buffer composition .

Basic: What are the applications of this compound in medicinal chemistry?

Methodological Answer:

  • Enzyme Inhibition: Potent ATX inhibitor (IC₅₀ = 1.2 µM) for cancer metastasis studies .
  • Probe Development: Fluorine atoms enable ¹⁹F NMR tracking of protein-ligand interactions .

Q. Table 3: Biological Activity Comparison

CompoundTargetIC₅₀ (µM)Reference
This compoundATX1.2
2-Fluoro-N-(thiazol-5-yl)benzamideCOX-25.8

Advanced: How can computational modeling predict the binding mode of this compound to biological targets?

Methodological Answer:

  • Docking Studies (AutoDock Vina): Use crystal structures (e.g., ATX, PDB: 3V4B) to model ligand-receptor interactions.
  • MD Simulations (GROMACS): Assess stability of fluorine-mediated hydrogen bonds (e.g., F···H–N) over 100 ns trajectories .

Key Finding:
The meta-fluorine forms a halogen bond with Tyr156 (distance: 3.1 Å), contributing to a 2.5 kcal/mol stabilization energy .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

  • Solubility: Low aqueous solubility (0.1 mg/mL in PBS) necessitates DMSO stock solutions.
  • Stability: Stable in PBS (pH 7.4) for 24 hours at 37°C; degrades in acidic media (t₁/₂ = 8 hours in 0.1M HCl) .

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